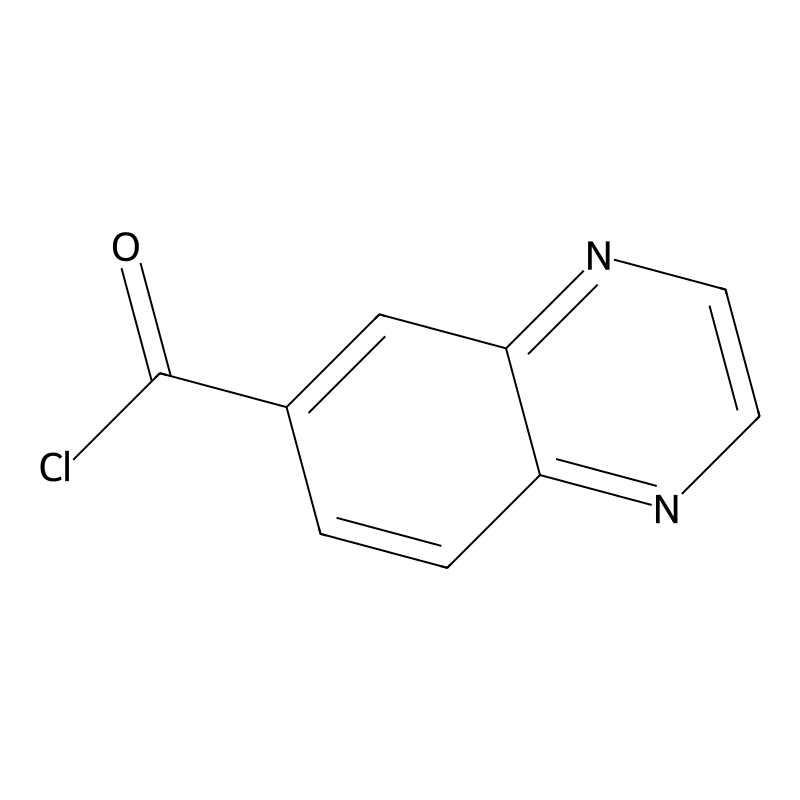

Quinoxaline-6-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: Quinoxaline-6-carbonyl chloride, due to the presence of the acid chloride functional group, might act as a versatile building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various condensation reactions with different nucleophiles, potentially leading to novel compounds with diverse properties.

- Medicinal chemistry: The quinoxaline core is present in various bioactive molecules with diverse pharmacological activities, including anti-cancer, anti-bacterial, and anti-malarial properties. Quinoxaline-6-carbonyl chloride, through appropriate chemical modifications, could be explored for its potential in drug discovery and development.

- Material science: The presence of the aromatic rings and the acid chloride functional group in Quinoxaline-6-carbonyl chloride suggests its potential application in the development of novel polymers or materials. Further research is needed to explore its reactivity and suitability for specific applications.

Quinoxaline-6-carbonyl chloride is a nitrogen-containing heterocyclic compound derived from quinoxaline, which consists of a fused benzene and pyrazine ring. Its molecular formula is with a molecular weight of approximately 192.6 g/mol. The compound is characterized by the presence of a carbonyl chloride functional group, which significantly enhances its reactivity and potential applications in medicinal chemistry and organic synthesis .

There is no current information available regarding a specific mechanism of action for Quinoxaline-6-carbonyl chloride in biological systems.

- Nucleophilic Substitution Reactions: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols, resulting in the formation of diverse quinoxaline derivatives.

- Oxidation and Reduction: Under specific conditions, it can undergo oxidation or reduction to yield various functionalized quinoxaline derivatives .

Common Reagents and Conditions- Nucleophilic Substitution: Primary and secondary amines, alcohols, and thiols are commonly used reagents.

- Oxidation Agents: Hydrogen peroxide and potassium permanganate can facilitate oxidation under acidic or basic conditions.

Quinoxaline-6-carbonyl chloride exhibits notable biological activities, particularly in the field of medicinal chemistry. It has been shown to influence cellular processes such as:

- Inhibition of Cancer Cell Growth: The compound can interfere with DNA replication and transcription, leading to reduced proliferation of cancer cells.

- Enzyme Interaction: It forms covalent bonds with nucleophilic amino acid residues in proteins, which can result in enzyme inhibition or activation. This mechanism is crucial for its potential therapeutic applications .

Molecular Mechanism

The interaction with biomolecules occurs at the molecular level, where quinoxaline-6-carbonyl chloride binds to DNA, forming covalent adducts that inhibit essential biological functions.

The synthesis of quinoxaline-6-carbonyl chloride typically involves the reaction of quinoxaline with chlorinating agents such as thionyl chloride or oxalyl chloride. The process generally includes:

- Dissolving quinoxaline in a suitable solvent like dichloromethane or chloroform.

- Adding the chlorinating agent dropwise under reflux conditions to facilitate the reaction.

- Purifying the product through standard techniques such as recrystallization or chromatography .

In industrial settings, continuous flow processes may be employed to enhance yield and purity through automated systems for reagent addition and temperature control.

Quinoxaline-6-carbonyl chloride finds extensive applications in various fields:

- Medicinal Chemistry: It serves as a key intermediate for synthesizing bioactive compounds, including potential anticancer agents.

- Material Science: The compound's derivatives are explored for their properties in developing new materials with unique functionalities .

Studies have demonstrated that quinoxaline-6-carbonyl chloride interacts with various biological targets, influencing cellular pathways and potentially leading to therapeutic effects. Its ability to bind covalently to proteins makes it a candidate for drug development aimed at specific diseases, particularly cancer .

Quinoxaline-6-carbonyl chloride shares structural similarities with several other compounds in the quinoxaline family. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Quinoxaline | Basic structure without carbonyl chloride group | Serves as a foundational structure for derivatives |

| Quinoxaline-6-carboxylic acid | Contains a carboxylic acid group instead | Exhibits different reactivity profiles |

| 2-Methylquinoxaline | Methyl substitution at position 2 | Alters biological activity compared to parent compound |

| Quinoxaline-2-thiol | Contains a thiol group | Potential for different nucleophilic reactions |

Each of these compounds has unique properties that can influence their biological activity and reactivity, making them suitable for specific applications in medicinal chemistry and material science.